Single‑Digit Nanomolar APN Inhibition and >1,400‑Fold Selectivity Over HDAC Enzymes
2‑Nitro‑N‑pentylbenzamide displays potent and selective inhibition of Aminopeptidase N (APN/CD13). In a direct enzymatic assay using porcine kidney microsomes, the compound achieved an IC50 of 70 nM against APN [1]. In the same study, its activity against histone deacetylases HDAC1 and HDAC2 in human HeLa nuclear extracts was negligible, with an IC50 greater than 100,000 nM [1]. This establishes a selectivity ratio exceeding 1,400‑fold for APN over HDAC1/2.
| Evidence Dimension | Inhibitory potency (IC50) and target selectivity |
|---|---|
| Target Compound Data | APN IC50 = 70 nM; HDAC1/2 IC50 > 100,000 nM |
| Comparator Or Baseline | HDAC1 and HDAC2 (human) as off‑target controls |
| Quantified Difference | Selectivity ratio (HDAC IC50 / APN IC50) > 1,428 |
| Conditions | APN assay: porcine kidney microsomes, 5 min pre‑incubation, L‑leu‑p‑nitroanilide substrate, 30 min readout. HDAC assay: human HeLa nuclear extract, Boc‑Lys(acetyl)‑AMC substrate. |
Why This Matters
This selectivity profile distinguishes 2‑nitro‑N‑pentylbenzamide from many benzamide‑based HDAC inhibitors (e.g., MS‑275, which shows sub‑micromolar HDAC1/2 IC50 values) and positions it as a candidate for APN‑focused research with reduced risk of HDAC‑mediated toxicity.
- [1] BindingDB entry BDBM50144946 (ChEMBL3763918). Activity data for 2‑nitro‑N‑pentylbenzamide. View Source
